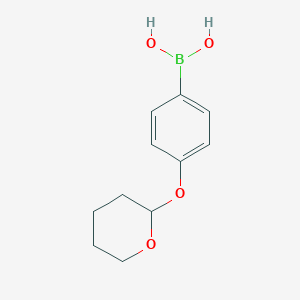

4-(2-Tetrahydropyranyloxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGMCZRNMYQQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407551 | |

| Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182281-01-2 | |

| Record name | {4-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

CAS Number: 182281-01-2

This technical guide provides an in-depth overview of 4-(2-Tetrahydropyranyloxy)phenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Compound Properties

This compound is an off-white to beige crystalline powder.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 182281-01-2 |

| Molecular Formula | C11H15BO4[2][3] |

| Molecular Weight | 222.05 g/mol [3] |

| Appearance | White or off-white to beige crystalline powder[1][2] |

| Purity | Typically ≥98%[2] |

| IUPAC Name | [4-(oxan-2-yloxy)phenyl]boronic acid[3] |

| Synonyms | (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, 4-(2-Tetrahydropyranyloxy)benzeneboronic acid, p-(THPO)C6H4B(OH)2 |

| Storage | Sealed, dry, and stored at low temperatures, protected from light.[2] |

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction followed by borylation. A general and effective laboratory-scale protocol is detailed below.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Magnesium powder

-

Iodine crystals

-

Tetrahydrofuran (THF), anhydrous

-

Triethyl borate

-

10% aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Saturated brine

Procedure:

-

Grignard Reagent Formation: To a flask containing magnesium powder (97.2 mmol) and a small crystal of iodine, add 10 mL of anhydrous THF and stir.[1] Slowly add a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) in 40 mL of anhydrous THF.[1] After the initial reaction subsides, reflux the mixture for 2 hours under a nitrogen atmosphere.[1]

-

Borylation: In a separate flask, dissolve triethyl borate (292 mmol) in 600 mL of anhydrous THF and cool the solution to -15°C under a nitrogen atmosphere.[1] Cool the prepared Grignard reagent to 0°C and add it dropwise to the triethyl borate solution over 30 minutes.[1] Maintain the reaction temperature at 0°C for an additional hour, during which a gray solid may precipitate.[1]

-

Quenching and Workup: Quench the reaction by adding 150 mL of a 10% aqueous ammonium chloride solution and stir the mixture at room temperature for 16 hours.[1]

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (200 mL).[1] Wash the combined organic layers sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.[1] Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a crude solid.[1]

-

Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (1:10 v/v) to yield this compound as a white solid (typical yield: ~83%).[1]

Applications in Organic Synthesis

This compound is a valuable building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4] In this reaction, the tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions post-coupling.

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2 to 3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent system (e.g., toluene/water 4:1, 5 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Add the palladium catalyst (0.01-0.05 mmol) under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Role in Drug Discovery and Development

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.

-

Anti-Cancer Agents: This specific boronic acid is a reagent in the synthesis of dichloroacetamide analogs which have shown high anti-cancer activity.[1] The broader class of phenylboronic acids has been explored for targeted cancer therapy due to their ability to bind with sialic acids, which are often overexpressed on the surface of cancer cells.[5][6]

-

Building Blocks for Complex Molecules: The biaryl motif constructed via Suzuki-Miyaura coupling is a common structural feature in many pharmaceuticals.[4] this compound provides a route to introduce a protected phenol group, which can be a key pharmacophore or a handle for further functionalization.

-

Organic Semiconductors: This compound is also utilized in the synthesis of organic semiconductors, highlighting its utility in materials science.[1]

Logical Relationship in Targeted Drug Delivery:

Caption: Phenylboronic acid's role in targeted drug delivery to cancer cells.

References

- 1. This compound | 182281-01-2 [amp.chemicalbook.com]

- 2. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 4-(2-Tetrahydropyranyloxy)phenylboronic acid

An In-depth Technical Guide to the Physical Properties of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

This technical guide provides a comprehensive overview of the core , a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating relevant processes.

Core Physical and Chemical Properties

This compound is an organic compound widely utilized in synthetic chemistry, particularly in Suzuki coupling reactions.[1] It serves as a stable precursor to 4-hydroxyphenylboronic acid, with the tetrahydropyranyl (THP) group acting as a protecting group for the hydroxyl functionality. Its physical state at room temperature is typically an off-white to light yellow crystalline powder.[1][2][3]

Quantitative Data Summary

The key are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |

| Molecular Weight | 222.05 g/mol | [1][3][4] |

| Melting Point | 117-124 °C | [1][3] |

| Boiling Point | 411.3 ± 55.0 °C (Predicted) | [1][3] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1][3] |

| Acidity (pKa) | 8.63 ± 0.16 (Predicted) | [1][3] |

| Appearance | White to light yellow powder/crystal | [1][2][3] |

| Solubility | Soluble in Methanol | [1][3] |

In general, phenylboronic acids exhibit high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in hydrocarbons.[5][6]

Experimental Protocols & Methodologies

The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental reports for this exact compound are proprietary to manufacturers, the general methodologies are well-established.

Synthesis and Purification

A common synthetic route involves the formation of a Grignard reagent from 2-(4-bromophenoxy)tetrahydro-2H-pyran, which is then reacted with an electrophilic boron source like triethyl borate.[1] The final product is typically purified by recrystallization to achieve high purity.[1]

A general procedure is as follows:

-

A solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran in an anhydrous ether solvent, such as tetrahydrofuran (THF), is slowly added to magnesium turnings to form the Grignard reagent.[1]

-

This Grignard solution is then added dropwise to a cooled solution of triethyl borate in THF.[1]

-

The reaction is quenched with an aqueous solution, such as ammonium chloride, and stirred.[1]

-

The organic layer is extracted, washed, and dried.[1]

-

The solvent is removed under reduced pressure, yielding the crude product as a solid.[1]

-

Purification is achieved by recrystallization from a suitable solvent system, such as an ethyl acetate and hexane mixture, to yield the final product as a white solid.[1]

The workflow for this synthesis and purification process is illustrated in the diagram below.

Caption: Synthetic and purification workflow for this compound.

Property Determination

-

Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete melting is recorded.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the solute to a given solvent (e.g., methanol) at room temperature and observing for dissolution.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure. Samples are dissolved in a deuterated solvent, and spectra are recorded to identify the chemical environment of the hydrogen, carbon, and boron atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic peaks for B-O, C-O, and aromatic C-H bonds would be expected. For boronic acids, characteristic bands for C-O and B-C stretching are typically observed.[7]

-

References

- 1. This compound | 182281-01-2 [amp.chemicalbook.com]

- 2. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. This compound | 182281-01-2 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Tetrahydropyranyloxy)phenylboronic acid is a versatile synthetic intermediate, widely employed in the construction of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions, offering a strategic advantage in multi-step syntheses. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a key application of this compound in the development of targeted cancer therapeutics, specifically KRAS G12D inhibitors.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 222.05 g/mol | |

| Molecular Formula | C₁₁H₁₅BO₄ | [1] |

| CAS Number | 182281-01-2 | [1] |

| Appearance | White or off-white solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed, dry, at low temperature, and protected from light | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction followed by borylation. A general, detailed experimental protocol is provided below.[2]

Experimental Protocol: Synthesis

Materials:

-

2-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Magnesium (Mg) powder

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Triethyl borate

-

10% Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexane

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried reaction flask under a nitrogen atmosphere, add magnesium powder (97.2 mmol) and a crystal of iodine.

-

Add a small portion of a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) in anhydrous THF.

-

Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature. The resulting solution is the Grignard reagent.

-

-

Borylation:

-

In a separate four-necked flask under a nitrogen atmosphere, dissolve triethyl borate (292 mmol) in anhydrous THF and cool the solution to -15 °C.

-

Slowly add the prepared Grignard reagent to the triethyl borate solution via a cannula, maintaining the temperature at or below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 10% aqueous ammonium chloride solution (150 mL) and stir the mixture at room temperature for 16 hours.

-

Extract the aqueous layer with ethyl acetate (200 mL).

-

Wash the combined organic layers sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:10 v/v) to afford this compound as a white solid (typical yield: 83%).

-

Application in Drug Discovery: Synthesis of KRAS G12D Inhibitors

The KRAS protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene, particularly the G12D mutation, are prevalent in many cancers, including pancreatic ductal adenocarcinoma, leading to constitutive activation of the pathway and uncontrolled cell growth.[2] this compound is a critical building block in the synthesis of potent and selective KRAS G12D inhibitors, such as the lead compound ERAS-5024.[2] These inhibitors function by blocking the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of biaryl compounds that form the core of many kinase inhibitors.

Materials:

-

Aryl halide (e.g., a substituted chloropyrimidine) (1.0 eq.)

-

This compound (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Targeted Signaling Pathway: KRAS and the MAPK/ERK Cascade

The KRAS G12D mutation locks the KRAS protein in its active, GTP-bound state. This leads to the continuous activation of downstream effector proteins, most notably RAF kinases. Activated RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (also known as MAPK). Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it activates transcription factors that promote cell proliferation and survival. Inhibitors synthesized using this compound are designed to bind to the mutated KRAS protein, preventing its interaction with effector proteins and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl structures central to many pharmaceutical compounds. Its application in the development of KRAS G12D inhibitors highlights its importance in modern drug discovery efforts targeting oncogenic signaling pathways. The straightforward synthesis and reliable reactivity in Suzuki-Miyaura cross-coupling reactions ensure its continued use in the pursuit of novel therapeutics.

References

In-Depth Technical Guide: Solubility of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-Tetrahydropyranyloxy)phenylboronic acid, a key building block in modern organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines qualitative solubility information with data from structurally similar compounds to provide a robust framework for its use. Furthermore, detailed experimental protocols for solubility determination and a workflow for its primary application in Suzuki-Miyaura cross-coupling reactions are presented.

Core Compound Properties

This compound is a white to off-white crystalline solid. It is widely utilized as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl group, which can be cleaved under acidic conditions.

Solubility Profile

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Methanol | Soluble[1] | Room Temperature |

| This compound | Ethanol | Soluble[2] | Room Temperature |

| This compound | Ketones | Soluble[2] | Room Temperature |

| This compound | Water | Insoluble[2] | Room Temperature |

| 4-Ethoxyphenylboronic acid | Methanol | Soluble[3] | Room Temperature |

Experimental Protocol: Determination of Solubility by the Dynamic Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from the dynamic method, which relies on the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

1. Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ± 0.1 mg)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Turbidity sensor or a luminance probe (optional, for enhanced accuracy)

-

Thermometer or thermocouple

2. Procedure:

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound and transfer it to a glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

Visually observe the solution for the disappearance of the last solid particles. If using instrumentation, monitor the turbidity or light transmission of the solution.

-

The temperature at which the solution becomes clear is the saturation temperature for that specific concentration. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Construct a solubility curve by plotting the saturation temperature against the concentration or mole fraction of this compound.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds between aryl or vinyl halides and an organoboron species. The general workflow for such a reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

4-(2-Tetrahydropyranyloxy)phenylboronic acid structure

An In-depth Technical Guide to 4-(2-Tetrahydropyranyloxy)phenylboronic acid

Introduction

This compound is a versatile organic compound extensively utilized in synthetic chemistry. As a derivative of phenylboronic acid, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The key feature of this molecule is the tetrahydropyranyl (THP) ether protecting group attached to the phenol. This group masks the reactive hydroxyl functionality, rendering the molecule stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[3][4] The THP group can be readily removed under acidic conditions to yield the corresponding 4-hydroxyphenyl derivative, making it a crucial building block in multi-step syntheses, particularly in the development of pharmaceuticals and organic semiconductors.[1][4]

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety where the hydroxyl group at the para position is protected as a THP ether. Boronic acids are known for being mild Lewis acids, generally stable, and easy to handle.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 182281-01-2 | [1][6][7] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][6][7] |

| Molecular Weight | 222.05 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Primary Application | Organic synthesis, Suzuki reaction | [1] |

| Storage | Sealed, dry, low temperature, avoid light | [6] |

Table 2: Spectroscopic Data Reference (Phenylboronic Acid) Note: Specific spectral data for this compound is not readily available. The data for the parent compound, Phenylboronic acid, is provided for reference.

| Nucleus | Chemical Shift (δ, ppm) | Reference(s) |

| ¹H NMR | 7.99, 7.78, 7.39, 7.33 | [8] |

| ¹³C NMR | 132.17, 127.29, 76.47, 42.03 | [9] |

| ¹¹B NMR | 8.66 | [9] |

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved via a Grignard reaction from the corresponding protected bromophenol.[1]

Protocol:

-

Grignard Reagent Formation: Add 10 mL of tetrahydrofuran (THF) to a reaction flask containing magnesium powder (97.2 mmol) and a crystal of iodine. Stir for 1 minute at room temperature.[1]

-

Slowly add a THF solution (40 mL) of 2-(4-bromophenoxy)tetrahydro-2H-pyran (97.2 mmol) and stir for 5 minutes under a nitrogen atmosphere.[1]

-

Reflux the mixture for 2 hours. After cooling to room temperature, the Grignard reagent solution is obtained.[1]

-

Borylation: In a separate flask, cool a solution of triethyl borate (292 mmol) in THF (600 mL) to -15 °C under nitrogen.[1]

-

Cool the previously prepared Grignard reagent to 0 °C and add it dropwise to the triethyl borate solution over 30 minutes.[1]

-

Continue the reaction at 0 °C for 1 hour.[1]

-

Work-up and Purification: Add 150 mL of a 10% aqueous ammonium chloride solution to the reaction mixture and stir at room temperature for 16 hours.[1]

-

Extract the organic layer with ethyl acetate (200 mL). Wash the organic phase sequentially with water and saturated brine, then dry over anhydrous magnesium sulfate.[1]

-

Filter to remove the desiccant and remove the solvent by distillation under reduced pressure to obtain a pink solid.[1]

-

Recrystallize the solid from a 1:10 (v/v) mixture of ethyl acetate and hexane to yield 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a white solid (83% yield).[1]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent for introducing a protected phenol group onto an aromatic or vinylic core.

Representative Protocol:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (3.0 mmol).[10]

-

Add a suitable solvent, such as a mixture of dioxane and water.[11]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture, often under microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating, until the starting material is consumed (monitor by TLC or LC-MS).[11]

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the coupled product.

Deprotection of the THP Group

The THP ether is stable to bases but can be cleaved under acidic conditions to reveal the free hydroxyl group.[12]

Protocol:

-

Dissolve the THP-protected compound (0.05 mmol) in a suitable solvent such as 2-propanol or methanol (1 mL).[4]

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) or iron(III) tosylate.[4][13]

-

Stir the reaction at room temperature until completion (monitor by TLC). This can take several hours.[4]

-

Dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.[4]

-

Wash the organic layer with brine and dry over sodium sulfate.[4]

-

Concentrate the solvent and purify the residue by chromatography to obtain the deprotected phenol.

Applications in Research and Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[14] They are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited for targeting glycoproteins and for creating stimuli-responsive materials.[14][15]

-

Drug Discovery: Phenylboronic acid (PBA) derivatives have been investigated for targeted cancer therapy due to their ability to bind selectively to sialic acids overexpressed on cancer cell surfaces.[16] The use of a protected form like this compound allows for the construction of complex molecular architectures before revealing the active boronic acid moiety. This is crucial for synthesizing kinase inhibitors and other targeted therapeutic agents.[11][17]

-

Materials Science: The ability to be incorporated into larger molecules via Suzuki coupling makes this compound a valuable building block for organic semiconductors and functional polymers.[1][15] The THP group ensures compatibility with various polymerization conditions, and its subsequent removal can alter the material's electronic properties or introduce responsive functionalities.

References

- 1. This compound | 182281-01-2 [amp.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. This compound, CasNo.182281-01-2 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. This compound | 182281-01-2 [chemicalbook.com]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. raineslab.com [raineslab.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Protection of Alcohols [jove.com]

- 13. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, polyolefins, and styrenes.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]

A key advantage of the Suzuki coupling is its tolerance to a wide variety of functional groups and its use of generally stable and less toxic organoboron reagents.[2] 4-(2-Tetrahydropyranyloxy)phenylboronic acid is a valuable reagent in this class, serving as a protected precursor to 4-hydroxyphenylboronic acid. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling to yield the corresponding phenol. This strategy is particularly useful in the synthesis of complex molecules where a free hydroxyl group might interfere with the reaction or is desired in the final product.

These application notes provide detailed protocols for the use of this compound in Suzuki coupling reactions with various aryl halides, along with optimized reaction conditions and expected yields.

Chemical Properties and Handling

This compound

| Property | Value |

| CAS Number | 182281-01-2 |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and other polar organic solvents. |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Suzuki Coupling Reaction: General Principles and Mechanism

The Suzuki coupling reaction typically involves three key steps in its catalytic cycle:[3]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]

A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Phosphine ligands are often used to stabilize the palladium catalyst and enhance its reactivity. The choice of base is crucial for the activation of the boronic acid, with common choices being carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with Aryl Halides

This protocol provides a general method for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.

-

Add the anhydrous solvent (5-10 mL).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Deprotection of the THP Group

The THP protecting group can be readily removed under acidic conditions to yield the corresponding phenol.

Procedure:

-

Dissolve the purified THP-protected biaryl (1.0 mmol) in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization if necessary.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 92 |

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 110 | 8 | 88 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 82 |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 |

| 6 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 90 |

Yields are for the isolated, purified coupled product before deprotection.

Visualizations

Experimental Workflow for Suzuki Coupling

Caption: A flowchart of the Suzuki coupling experimental workflow.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Tetrahydropyranyloxy)phenylboronic acid is a valuable bifunctional reagent in organic synthesis. It serves as a protected form of 4-hydroxyphenylboronic acid, allowing for its participation in reactions where the free phenolic group might interfere or require separate protection and deprotection steps. The tetrahydropyranyl (THP) ether protecting group is stable under a variety of conditions, including the basic media often employed in palladium-catalyzed cross-coupling reactions. This reagent is particularly useful in the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. These notes provide detailed protocols for the synthesis of this compound, its application in Suzuki-Miyaura cross-coupling reactions, and the subsequent deprotection of the THP group to yield the corresponding phenolic compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard or organolithium pathway starting from the corresponding protected aryl halide, followed by reaction with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis via Grignard Reagent

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 4-(2-tetrahydropyranyloxy)bromobenzene (1 equivalent) in anhydrous THF to the stirred suspension. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF to the stirred Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and vinyl halides or triflates.[1]

Table of Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Often used with catalysts like Pd(OAc)₂ to improve stability and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base can significantly impact the reaction outcome.[2] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | Solvent choice depends on the solubility of the reactants and the reaction temperature. |

| Temperature | Room Temperature to 120 °C | Reaction temperature is optimized based on the reactivity of the coupling partners. |

| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS until completion. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Deprotection of the Tetrahydropyranyl (THP) Group

The final step to reveal the phenolic hydroxyl group is the acidic hydrolysis of the THP ether.[3] This can be achieved under various mild acidic conditions.[4]

Table of THP Deprotection Conditions

| Reagent | Solvent | Temperature | Time | Reference |

| p-Toluenesulfonic acid (catalytic) | Methanol or Ethanol | Room Temperature | 1-4 hours | |

| Acetic Acid/THF/Water (3:1:1) | - | Room Temperature | 2-8 hours | [3] |

| Amberlyst-15 | Methanol | Room Temperature | 1-6 hours | [3] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | 2-4 hours |

Experimental Protocol: Acid-Catalyzed THP Deprotection

-

Reaction Setup:

-

Dissolve the THP-protected biaryl compound (1 equivalent) in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Workup and Isolation:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the final phenolic biaryl.

-

Visualizing the Workflow

Caption: Synthetic workflow for the preparation and application of this compound.

References

Application Notes and Protocols for the Deprotection of 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of 4-(2-tetrahydropyranyloxy)phenylboronic acid to yield 4-hydroxyphenylboronic acid. The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functionalities due to its ease of installation and stability under various non-acidic conditions.[1][2] However, its removal requires careful consideration, especially in the presence of an acid-sensitive functional group like a boronic acid.[3] This document outlines various acidic deprotection methodologies, offering detailed protocols and a comparative summary to aid in the selection of the most suitable conditions for your specific research needs.

Overview of THP Deprotection

The cleavage of a THP ether is typically achieved through acid-catalyzed hydrolysis or alcoholysis.[1][2][4] The mechanism involves the protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation and the release of the free alcohol. The choice of acid catalyst and reaction conditions is critical to ensure efficient deprotection while minimizing potential side reactions, such as the degradation of the boronic acid moiety.

Considerations for Boronic Acid Stability

Arylboronic acids are valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they can be susceptible to protodeboronation under harsh acidic conditions. Therefore, the selection of a deprotection method for this compound must prioritize mild reaction conditions to preserve the integrity of the C-B bond.

Comparative Summary of Deprotection Methods

The following table summarizes various acidic conditions reported for the deprotection of THP ethers, with specific considerations for their application to this compound.

| Method | Reagents and Solvents | Typical Conditions | Advantages | Disadvantages and Remarks for Boronic Acid Compatibility |

| Acetic Acid | Acetic acid, Tetrahydrofuran (THF), Water | Room temperature, several hours | Mild conditions, readily available reagents. | The acidic environment, though mild, may still pose a risk of protodeboronation over extended reaction times. Careful monitoring is recommended. |

| p-Toluenesulfonic Acid | p-Toluenesulfonic acid (TsOH) monohydrate, Methanol | 0 °C to room temperature, 1-2 hours | Fast and efficient deprotection.[5] | Stronger acid than acetic acid, increasing the risk of boronic acid degradation. Use of catalytic amounts and low temperatures is crucial.[5] |

| Pyridinium p-toluenesulfonate (PPTS) | PPTS, Ethanol or Methanol | Room temperature to 45 °C, several hours | Milder alternative to TsOH, often used for acid-sensitive substrates.[6] | Generally considered safer for boronic acids compared to stronger acids, but still requires monitoring. |

| Solid-Supported Acids | Amberlyst-15 or Dowex-50W-X8, Methanol | Room temperature, several hours | Simple workup (filtration to remove the resin), catalyst is recyclable. | Heterogeneous nature can sometimes lead to slower reaction rates. Considered a mild and often compatible option for acid-sensitive substrates.[5] |

| Lewis Acids | Bismuth triflate (Bi(OTf)₃), solvent-free or in CH₂Cl₂ | Room temperature, short reaction times | Very mild and efficient, often high yielding.[4] | Lewis acidity might interact with the boronic acid, but generally considered a gentle method. |

Experimental Protocols

The following are detailed protocols for the deprotection of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate and desired purity.

Protocol 1: Deprotection using Acetic Acid

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (Catalytic)

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

-

Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) monohydrate (e.g., 0.1 eq).

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[5]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product as described in Protocol 1.

Protocol 3: Deprotection using a Solid-Supported Acid (Amberlyst-15)

-

Suspension: To a solution of this compound (1.0 eq) in methanol, add Amberlyst-15 resin (e.g., 20% w/w).

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of methanol.

-

Purification: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product. Purify as necessary.

Visualizing the Deprotection Workflow

The following diagram illustrates the general experimental workflow for the deprotection of this compound.

Caption: General workflow for the deprotection of this compound.

Conclusion

The deprotection of this compound can be successfully achieved using a variety of acidic conditions. The choice of method should be guided by the scale of the reaction and the acid sensitivity of any other functional groups present in the molecule. For substrates containing the acid-labile boronic acid moiety, milder conditions such as those employing acetic acid, catalytic amounts of PPTS, or solid-supported acids are generally preferred. Careful monitoring of the reaction is essential to ensure complete deprotection while minimizing the degradation of the desired product, 4-hydroxyphenylboronic acid.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Using 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-(2-Tetrahydropyranyloxy)phenylboronic acid in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. The tetrahydropyranyl (THP) protecting group on the phenolic oxygen makes this reagent a valuable building block in multi-step organic synthesis, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The THP group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal the free phenol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds.

General Reaction Scheme:

R-XH + (HO)2B-Ph-OTHP --[Cu catalyst, Base, Oxidant]--> R-X-Ph-OTHP

Caption: Chan-Lam Coupling Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. It is a powerful method for the synthesis of a wide variety of aniline and arylamine derivatives. While this reaction typically involves an aryl halide and an amine, variations using arylboronic acids exist, though they are less common than the Chan-Lam coupling for C-N bond formation.

General Reaction Scheme (Aryl Halide Partner):

Where Ar is an aryl or heteroaryl group, X is a halide or triflate, and R can be H, alkyl, or aryl.

Application with this compound:

Direct Buchwald-Hartwig amination with boronic acids is not the standard protocol. However, the THP-protected phenol can be introduced via a Suzuki coupling first, followed by a subsequent Buchwald-Hartwig amination on a different part of the molecule. For the purpose of these notes, a general protocol for a standard Buchwald-Hartwig amination is provided, as specific examples using this compound as the aryl source in a direct amination are not well-documented.

Quantitative Data Summary (General Buchwald-Hartwig Amination):

| Parameter | Value | Notes |

| Aryl Halide | Aryl bromide, chloride, or iodide | Reactivity order is generally I > Br > Cl. |

| Amine | Primary or secondary alkyl or aryl amines | A wide range of amines can be used. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol%. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Crucial for catalytic activity. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated conditions are essential. |

| Temperature | 80-120 °C | Reaction times vary from 1 to 24 hours. |

| Yield | 75-98% | Generally high yields with optimized conditions. |

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Toluene (5 mL, anhydrous and deoxygenated)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to a Schlenk tube equipped with a magnetic stir bar.

-

Add anhydrous, deoxygenated toluene (5 mL) to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Application Notes and Protocols for Reactions with 4-(2-Tetrahydropyranyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Tetrahydropyranyloxy)phenylboronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction and subsequent deprotection of the tetrahydropyranyl (THP) group.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, stable to the basic conditions often employed in cross-coupling reactions. This allows for the selective formation of carbon-carbon bonds, with the option to deprotect the hydroxyl group in a subsequent step to yield the corresponding 4-hydroxyphenyl derivatives.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The THP-protected phenol can then be easily deprotected under acidic conditions.

Caption: Overall reaction workflow.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, iodide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the THP-protected biaryl.

Caption: Suzuki-Miyaura coupling workflow.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

While specific conditions for this compound are not extensively reported, the following table provides general conditions based on reactions with similar phenylboronic acids. Optimization for specific substrates is highly recommended.

| Aryl Halide (Example) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90-98 |

| 4-Iodobenzonitrile | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | ~88-96 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 16 | ~75-85 |

Part 2: Deprotection of the THP Group

This section provides protocols for the removal of the THP protecting group to yield the free phenol. The choice of method depends on the acid sensitivity of the coupled product.

Method A: Mild Acidic Hydrolysis with Acetic Acid

This is a mild method suitable for many substrates.

Materials:

-

THP-protected biaryl

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolution: Dissolve the THP-protected biaryl (1.0 mmol) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 or 4:2:1 ratio, 5-10 mL).

-

Reaction: Stir the solution at room temperature or gently heat to 40-50 °C.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.[1]

-

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Method B: Catalytic Deprotection with p-Toluenesulfonic Acid (p-TsOH)

This method is efficient and uses a catalytic amount of a stronger acid.

Materials:

-

THP-protected biaryl

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol or ethanol

Procedure:

-

Dissolution: Dissolve the THP-protected biaryl (1.0 mmol) in methanol or ethanol (5-10 mL).

-

Reaction: Add a catalytic amount of p-TsOH·H₂O (0.1-0.2 mmol) and stir the solution at room temperature.[2]

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

-

Purification: Remove the alcohol under reduced pressure, and then partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the deprotected product.

Method C: Using a Solid-Supported Acid Catalyst (e.g., Amberlyst-15)

This method simplifies the work-up procedure as the catalyst can be removed by filtration.[3]

Materials:

-

THP-protected biaryl

-

Amberlyst-15 resin

-

Methanol

Procedure:

-

Suspension: To a solution of the THP-protected biaryl (1.0 mmol) in methanol (10 mL), add Amberlyst-15 resin (10-20% by weight).[3]

-

Reaction: Stir the suspension at room temperature.[3]

-

Monitoring: Monitor the reaction by TLC.

-

Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]

-

Purification: Wash the resin with a small amount of methanol. Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.[3]

Caption: General THP deprotection workflow.

Comparison of THP Deprotection Methods:

| Reagent | Solvent | Temp (°C) | Time | Work-up | Notes |

| Acetic Acid/THF/H₂O | THF/H₂O | RT - 50 | 2-24 h | Neutralization, Extraction | Mild conditions, suitable for sensitive substrates.[1] |

| p-TsOH (catalytic) | Methanol or Ethanol | RT | 0.5-4 h | Neutralization, Extraction | Faster reaction times.[2] |

| Amberlyst-15 | Methanol | RT | 1-6 h | Filtration | Simple work-up.[3] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | RT - 60 | 2-12 h | Neutralization, Extraction | Milder alternative to p-TsOH. |

| HCl (dilute) | THF or Dioxane | RT | 0.5-2 h | Neutralization, Extraction | Strong acid, may not be suitable for all substrates. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Bases such as potassium carbonate and potassium phosphate are corrosive and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Protecting Group Strategies for Hydroxyphenylboronic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylboronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and development. The presence of both a reactive boronic acid and a phenolic hydroxyl group within the same molecule presents a significant challenge, as both moieties can undergo undesired side reactions under many synthetic conditions. To address this, a robust protecting group strategy is essential to mask one or both functional groups, enabling selective transformations at other positions of the molecule. This document provides detailed application notes and experimental protocols for the orthogonal protection of hydroxyphenylboronic acids, focusing on the use of tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and N-methyliminodiacetic acid (MIDA) for the boronic acid.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[1][2][3][4] This approach provides precise control over the reactivity of the bifunctional hydroxyphenylboronic acid. The combination of a TBDMS ether for the phenol and a MIDA boronate for the boronic acid is an excellent example of an orthogonal set.[5][6]

-

TBDMS (tert-butyldimethylsilyl) group for the hydroxyl moiety: This silyl ether is stable to a wide range of reaction conditions but can be selectively cleaved using fluoride ions (e.g., TBAF) or acidic conditions.[5][7][8]

-

MIDA (N-methyliminodiacetic acid) boronate for the boronic acid moiety: MIDA boronates are exceptionally stable to various reaction conditions, including chromatography, but are readily deprotected under mild basic conditions.[9][10][11][12]

This orthogonality allows for three distinct synthetic pathways:

-

Selective reaction at a third position on the aromatic ring while both the hydroxyl and boronic acid groups are protected.

-

Selective deprotection of the MIDA boronate to liberate the boronic acid for a subsequent reaction (e.g., Suzuki-Miyaura coupling) while the hydroxyl group remains protected.

-

Selective deprotection of the TBDMS ether to free the hydroxyl group for further functionalization while the boronic acid remains as the MIDA boronate.

Data Presentation

The following table summarizes the properties of the TBDMS and MIDA protecting groups for hydroxyphenylboronic acids.

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Stability |

| TBDMS | Phenolic Hydroxyl | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., HCl in MeOH) | Stable to basic conditions, mild reducing/oxidizing agents.[5][7][8] |

| MIDA | Boronic Acid | MIDA, Dean-Stark or MIDA anhydride; heat | Mild aqueous base (e.g., NaOH, NaHCO3) | Stable to acidic conditions, many cross-coupling conditions, chromatography.[6][9][10] |

The following table provides representative yields for the protection and deprotection steps. Actual yields may vary depending on the specific substrate and reaction conditions.

| Reaction | Typical Yield |

| TBDMS protection of phenol | 90-98% |

| MIDA protection of boronic acid | 85-95% |

| Selective deprotection of MIDA boronate | >90% |

| Selective deprotection of TBDMS ether | >90% |

| Suzuki-Miyaura coupling of protected hydroxyphenylboronic acid | 70-95% |

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group with TBDMS

This protocol describes the protection of a hydroxyphenylboronic acid at the hydroxyl position.

Materials:

-

Hydroxyphenylboronic acid

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of the hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected hydroxyphenylboronic acid.

Protocol 2: Protection of the Boronic Acid as a MIDA Ester

This protocol describes the protection of a TBDMS-protected hydroxyphenylboronic acid at the boronic acid position.

Materials:

-

TBDMS-protected hydroxyphenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard glassware for purification

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the TBDMS-protected hydroxyphenylboronic acid (1.0 eq) and MIDA (1.1 eq).

-

Add toluene to the flask.

-

Heat the mixture to reflux and continue heating for 4-6 hours, azeotropically removing water.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude MIDA boronate can often be used without further purification. If necessary, purification can be achieved by recrystallization or flash column chromatography.

Protocol 3: Selective Deprotection of the MIDA Boronate

This protocol describes the selective removal of the MIDA group to regenerate the boronic acid.

Materials:

-

TBDMS-protected hydroxyphenylboronic acid MIDA ester

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the TBDMS-protected hydroxyphenylboronic acid MIDA ester (1.0 eq) in THF.

-

Add 1 M aqueous NaOH solution (2.0 eq).

-

Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH ~4-5 with 1 M HCl.

-

Extract the product with diethyl ether.

-